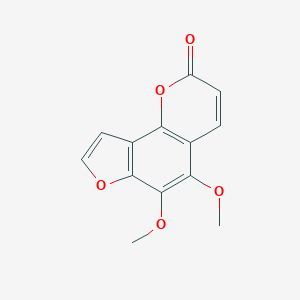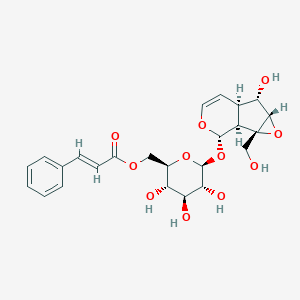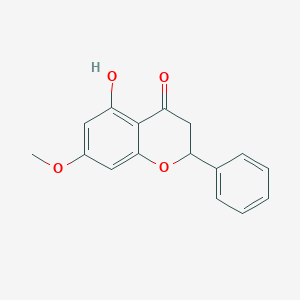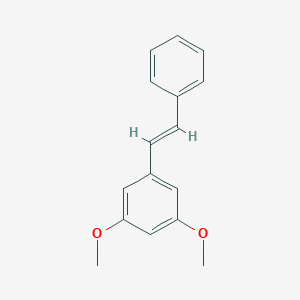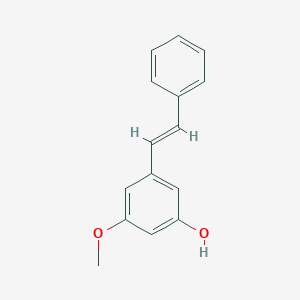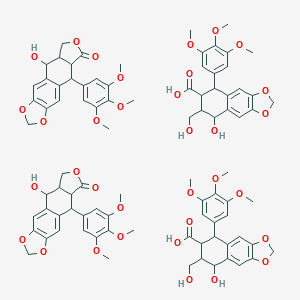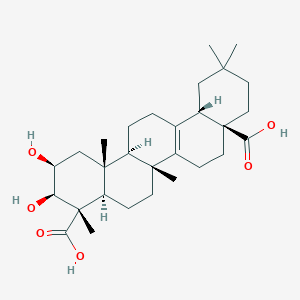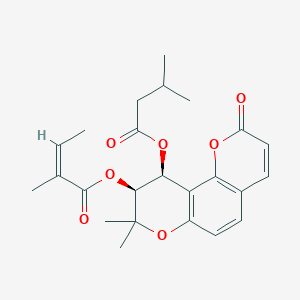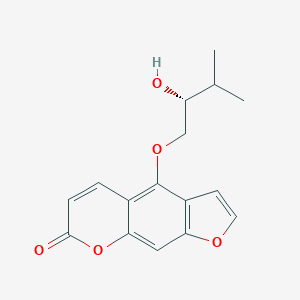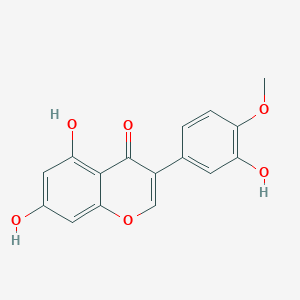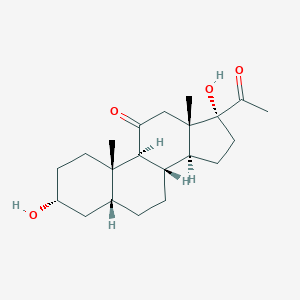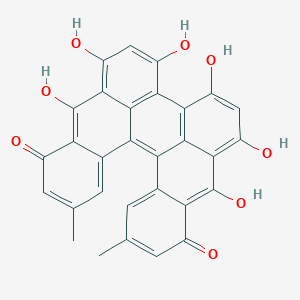
Protohypericin
Vue d'ensemble
Description
Protohypericin is a natural compound extracted from Hypericum perforatum . It has been used in various scientific research .
Synthesis Analysis
The synthesis of Protohypericin involves a series of chemical processes that ends with a light-drug interaction by the photoconversion of Protohypericin to Hypericin . A highly efficient synthetic pathway for Hypericin was achieved under mild conditions with an overall yield over two steps of 92% using Emodinanthrone as a starting material .Molecular Structure Analysis
Protohypericin has a molecular formula of C30H18O8 . Its structure includes a large and active π-electron conjugated system .Chemical Reactions Analysis
The photoconversion of Protohypericin to Hypericin involves a series of chemical reactions. The rate of these reactions shows a linear dependence on the concentration of Protohypericin, indicating that the overall reaction process includes steps comprising the formation of distinct intermediate species .Physical And Chemical Properties Analysis
Protohypericin has a molecular weight of 506.46 g/mol . It is used in various medical applications, but its use is complicated by several practical problems, including phototoxicity, poor solubility in water, and extreme sensitivity to light, heat, and pH .Applications De Recherche Scientifique
Protohypericin: A Comprehensive Analysis of Scientific Research Applications
Photodynamic Therapy: Protohypericin is a precursor to hypericin, which is known for its photodynamic therapy (PDT) properties. PDT is a treatment that uses photosensitizing agents, alongside light, to produce reactive oxygen species that can kill cancer cells, bacteria, and viruses.
Antiviral Activity: Research has indicated that protohypericin exhibits antiviral activity against various viruses, including the human cytomegalovirus (HCMV) and influenza virus, showcasing its potential as an antiviral agent in medical applications .
Antidepressant Effects: Hypericin, derived from protohypericin, is an active component of St. John’s Wort and has been studied for its antidepressant effects. This suggests protohypericin’s role in the development of antidepressant drugs.
Biotechnological Production: Biotechnological approaches are being explored for the production of hypericin from protohypericin due to its complex chemical structure and the difficulty of synthetic production .
Biosynthesis Research: Understanding the biosynthesis pathway of protohypericin is crucial for improving the production and yield of hypericin, which has various therapeutic applications .
Safety And Hazards
Orientations Futures
The future directions of Protohypericin research could involve further exploration of its anti-inflammatory properties and its potential as an inhibitor of Janus kinase 1 . Additionally, the development of more efficient synthetic pathways and solutions to the practical problems associated with its use could be areas of focus .
Propriétés
IUPAC Name |
9,11,13,16,18,20-hexahydroxy-5,24-dimethylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1,3,5,8,10,12,14(28),15(27),16,18,20,23,25-tridecaene-7,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O8/c1-9-3-11-19(13(31)5-9)29(37)25-17(35)7-15(33)23-24-16(34)8-18(36)26-28(24)22(21(11)27(23)25)12-4-10(2)6-14(32)20(12)30(26)38/h3-8,33-38H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKVSJZTYNGFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C(=C5C6=CC(=CC(=O)C6=C(C7=C(C=C(C4=C57)O)O)O)C)C2=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203269 | |
| Record name | Protohypericin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Protohypericin | |
CAS RN |
548-03-8 | |
| Record name | Protohypericin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protohypericin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo(a,o)perylene-7,16-dione, 1,3,4,6,8,15-hexahydroxy-10,11-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



